2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazones: Starting from hydrazones and cyclizing them in the presence of cyclopropyl and pyrazine derivatives.
Condensation reactions: Using methyl and pyrazine derivatives to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyrazole ring to form dihydropyrazoles.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For facilitating substitution reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce dihydropyrazoles.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways would depend on its application, such as inhibiting a particular enzyme in a biological context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-1H-pyrazole: Lacks the dihydro component.
5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the combination of its cyclopropyl, methyl, and pyrazine groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-cyclopropyl-5-methyl-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C11H12N4O/c1-8-6-11(16)15(9-2-3-9)14(8)10-7-12-4-5-13-10/h4-7,9H,2-3H2,1H3 |
InChI Key |
LDXXJCDRHPXEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)C3CC3 |
Origin of Product |
United States |
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